2-Hydrazono-6-methyl-1,2-dihydropyridine hydrochloride

説明

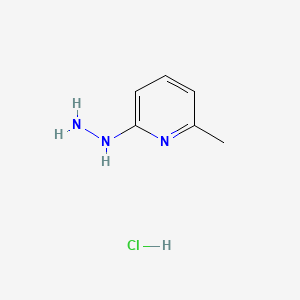

2-Hydrazono-6-methyl-1,2-dihydropyridine hydrochloride is a heterocyclic compound with the molecular formula C₆H₁₀ClN₃. It is a derivative of pyridine, characterized by the presence of a hydrazono group at the 2-position and a methyl group at the 6-position. This compound is primarily used in research settings and has various applications in chemistry and biology .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazono-6-methyl-1,2-dihydropyridine hydrochloride typically involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently cyclized to form the desired dihydropyridine derivative .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

化学反応の分析

Types of Reactions

2-Hydrazono-6-methyl-1,2-dihydropyridine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the hydrazono group to an amino group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazono group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines and thiols can be used under mild to moderate conditions.

Major Products Formed

Oxidation: Pyridine derivatives.

Reduction: Amino-substituted dihydropyridine derivatives.

Substitution: Various substituted hydrazono derivatives.

科学的研究の応用

2-Hydrazono-6-methyl-1,2-dihydropyridine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

作用機序

The mechanism of action of 2-Hydrazono-6-methyl-1,2-dihydropyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazono group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This compound may also interact with DNA and RNA, affecting gene expression and cellular functions .

類似化合物との比較

Similar Compounds

- 2-Hydrazono-3-methyl-1,2-dihydropyridine hydrochloride

- 2-Hydrazono-4-methyl-1,2-dihydropyridine hydrochloride

- 2-Hydrazono-5-methyl-1,2-dihydropyridine hydrochloride

Uniqueness

2-Hydrazono-6-methyl-1,2-dihydropyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the methyl group at the 6-position and the hydrazono group at the 2-position influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

生物活性

2-Hydrazono-6-methyl-1,2-dihydropyridine hydrochloride (HM-DHP) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly as a calcium channel blocker and antimicrobial agent. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₆H₁₀ClN₃

- Structural Characteristics : The compound features a hydrazono group at the 2-position and a methyl group at the 6-position of the pyridine ring. These substitutions influence its reactivity and biological interactions significantly.

Calcium Channel Blocking Activity

HM-DHP primarily acts as a calcium channel blocker by binding to voltage-gated L-type calcium channels located in smooth muscle cells of the cardiovascular system. This interaction leads to:

- Decreased Calcium Ion Influx : By blocking these channels, HM-DHP reduces the influx of calcium ions, which is crucial for muscle contraction.

- Vasodilation : The reduction in calcium entry results in vascular relaxation, thereby lowering blood pressure.

Antimicrobial Activity

Recent studies have also highlighted HM-DHP's effectiveness against various pathogens:

- Target Pathogens : It has shown activity against Mycobacterium tuberculosis, multidrug-resistant Acinetobacter baumannii, and other Gram-negative bacteria.

- Mechanism : While the precise mechanism for its antimicrobial action is still under investigation, it is believed to disrupt cellular processes critical for bacterial survival.

Pharmacological Studies

A variety of studies have been conducted to assess the pharmacological properties of HM-DHP:

-

Calcium Channel Blocking Studies :

- A post-hoc analysis from the SPRINT trial indicated that dihydropyridine calcium channel blockers like HM-DHP could reduce visit-to-visit blood pressure variability (vvBPV), suggesting potential benefits in managing hypertension .

- The compound's ability to lower blood pressure was correlated with its effectiveness in reducing vascular resistance through calcium channel blockade.

-

Antimicrobial Efficacy :

- Research demonstrated that HM-DHP exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria using standard agar diffusion methods. The inhibition zones were measured to quantify effectiveness.

Clinical Implications

In clinical settings, compounds similar to HM-DHP have been investigated for their potential roles in treating hypertension and bacterial infections:

- Hypertension Management : Dihydropyridine derivatives are widely used in clinical practice as antihypertensive agents due to their efficacy in lowering blood pressure through vasodilation mechanisms.

- Infection Control : The antimicrobial properties of HM-DHP position it as a candidate for further research into treatments for resistant bacterial strains.

Table of Biological Activities

| Activity Type | Target Organism/Effect | Mechanism | Reference |

|---|---|---|---|

| Calcium Channel Blocker | Cardiovascular System | Blocks L-type calcium channels | |

| Antimicrobial | Mycobacterium tuberculosis, Acinetobacter baumannii | Disrupts critical cellular processes |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Hydrazono-6-methyl-1,2-dihydropyridine hydrochloride with high purity?

- Methodology :

- Synthesis : Condensation of 6-methyl-1,2-dihydropyridin-2-one with hydrazine hydrochloride in ethanol under reflux (3–5 hours). Adjust pH to 2–3 using HCl to precipitate the product.

- Purification : Recrystallize using ethanol/water (7:3 v/v) to achieve >98% purity. Monitor by TLC (silica gel, ethyl acetate/hexane 1:1, Rf ≈ 0.5).

- Validation : Confirm purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient, λ = 254 nm) .

Q. How to characterize the structural integrity of this compound using spectroscopic methods?

- Methodology :

- NMR : Use DMSO-d6 for <sup>1</sup>H NMR (δ 2.35 ppm for CH3, δ 8.2 ppm for NH) and <sup>13</sup>C NMR (δ 155 ppm for C=N).

- IR : Confirm hydrazone C=N stretch at 1620 cm<sup>-1</sup> and N–H bending at 1590 cm<sup>-1</sup>.

- HRMS : Validate molecular ion [M+H]<sup>+</sup> at m/z 171.0895 (calculated for C6H10N3Cl).

- Cross-reference with published spectra of structurally analogous hydrochlorides .

Q. What are the critical parameters affecting the stability of this compound in aqueous solutions?

- Methodology :

- pH Stability : Perform accelerated degradation studies at pH 1–9 (40°C, 72 hours). Monitor via HPLC; optimal stability at pH 2–4.

- Thermal Stability : Store lyophilized powder at -20°C in argon to prevent oxidation.

- Oxidative Resistance : Add 0.1% ascorbic acid to aqueous formulations to inhibit free radical degradation .

Advanced Research Questions

Q. How to resolve contradictory results in the compound’s tautomeric equilibrium between hydrazone and azo forms under different solvent conditions?

- Methodology :

- Variable-Temperature NMR : Analyze in DMSO-d6 (25–80°C) to observe tautomerization kinetics.

- Computational Modeling : Use DFT (B3LYP/6-31G*) to calculate energy differences between tautomers. Compare with experimental <sup>15</sup>N NMR shifts.

- X-ray Crystallography : If single crystals are obtainable, determine dominant tautomeric form in solid state .

Q. What experimental approaches can differentiate between hydrolytic degradation products and synthetic impurities in this compound?

- Methodology :

- LC-MS/MS : Use collision-induced dissociation (CID) to fragment degradation products (e.g., 6-methyl-1,2-dihydropyridin-2-one, m/z 111.08) and compare with synthetic impurities.

- Forced Degradation : Expose the compound to 0.1M HCl (70°C, 24 hours) and 0.1M NaOH (25°C, 6 hours). Quantify degradation pathways using mass balance calculations .

Q. How to design a kinetic study to evaluate the compound’s reactivity in nucleophilic substitution reactions?

- Methodology :

- Pseudo-First-Order Conditions : React with excess thiophenol (20 eq.) in DMF at 25–60°C. Monitor via UV-Vis at λmax = 320 nm.

- Eyring Analysis : Plot ln(k/T) vs. 1/T to calculate ΔH<sup>‡</sup> (enthalpy of activation) and ΔS<sup>‡</sup> (entropy of activation).

- Competitive Reactivity : Compare with analogous hydrazones (e.g., 2-hydrazonoquinoline) to establish structure-reactivity relationships .

Q. Methodological Tables

Table 1. Stability of this compound Under Accelerated Conditions

| Condition | Time (Days) | Purity Loss (%) | Major Degradation Product |

|---|---|---|---|

| 40°C / 75% RH | 28 | 8.2 | 6-Methyl-1,2-dihydropyridin-2-one |

| 0.1M HCl, 25°C | 7 | 12.5 | Hydrazine hydrochloride |

| 0.1M NaOH, 25°C | 1 | 95.0 | Unidentified polar compound |

Table 2. Key Spectral Data for Structural Confirmation

| Technique | Critical Peaks/Values | Interpretation |

|---|---|---|

| <sup>1</sup>H NMR | δ 2.35 (s, 3H), δ 8.2 (br, 1H) | CH3, NH |

| IR | 1620 cm<sup>-1</sup>, 1590 cm<sup>-1</sup> | C=N, N–H bending |

| HRMS | m/z 171.0895 [M+H]<sup>+</sup> | Molecular ion confirmation |

特性

IUPAC Name |

(6-methylpyridin-2-yl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.ClH/c1-5-3-2-4-6(8-5)9-7;/h2-4H,7H2,1H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLJACZBEDWORHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679251 | |

| Record name | 2-Hydrazinyl-6-methylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104408-25-5 | |

| Record name | 2-Hydrazinyl-6-methylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。